molecular formula C17H17Cl2N5O2 B2779791 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3,4-dichlorophenyl)acetamide CAS No. 863447-80-7

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3,4-dichlorophenyl)acetamide

Cat. No. B2779791
CAS RN: 863447-80-7
M. Wt: 394.26
InChI Key: VVPUMFOOKJKTEV-UHFFFAOYSA-N
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Description

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C17H17Cl2N5O2 and its molecular weight is 394.26. The purity is usually 95%.
BenchChem offers high-quality 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3,4-dichlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3,4-dichlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antitumor Activity :

    • Pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar to the one , have shown potential in antitumor activity. A study conducted by El-Morsy et al. (2017) synthesized a series of these derivatives and evaluated their activity against human breast adenocarcinoma cell line MCF7. Certain derivatives exhibited mild to moderate activity, providing a basis for further exploration in cancer treatment (El-Morsy, El-Sayed, & Abulkhair, 2017).
  • Ligand for Histamine H4 Receptor :

    • Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), which included the optimization of pyrimidine derivatives. This study contributes to understanding the role of these compounds in modulating histamine response, potentially relevant in treating inflammatory and pain conditions (Altenbach et al., 2008).
  • Proapoptotic Agents in Cancer Therapy :

    • Research by Carraro et al. (2006) on new pyrazolo[3,4-d]pyrimidine derivatives demonstrated their biological properties as inhibitors of isolated Src and cell line proliferation (A431 and 8701-BC cells). These compounds acted as proapoptotic agents through the inhibition of the anti-apoptotic gene BCL2, showing promise in cancer therapy (Carraro et al., 2006).
  • Antimicrobial Activity :

    • Bondock et al. (2008) investigated the antimicrobial activity of new heterocycles incorporating pyrazolo[3,4-d]pyrimidine. The study revealed that certain synthesized compounds demonstrated significant antimicrobial properties, highlighting another potential application of these derivatives in combating microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).
  • Neuroinflammation Imaging :

    • Novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , were synthesized and evaluated by Damont et al. (2015) for their potential to bind the translocator protein 18 kDa (TSPO). These compounds were found to be effective in in vivo neuroinflammation positron emission tomography (PET) imaging, suggesting their application in neurology and neuroinflammation diagnosis (Damont et al., 2015).

properties

IUPAC Name

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N5O2/c1-17(2,3)24-15-11(7-21-24)16(26)23(9-20-15)8-14(25)22-10-4-5-12(18)13(19)6-10/h4-7,9H,8H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPUMFOOKJKTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3,4-dichlorophenyl)acetamide

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